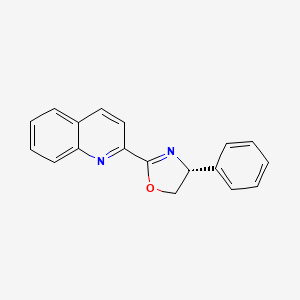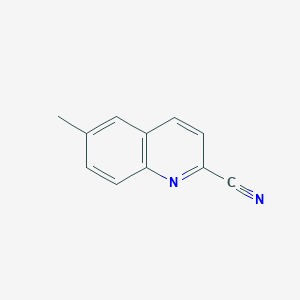
7-Methylquinoline-2-carbonitrile
概述
描述
7-Methylquinoline-2-carbonitrile is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their broad range of biological activities and applications in various fields, including medicine, agriculture, and industry
作用机制
Target of Action
The primary target of 7-Methylquinoline-2-carbonitrile is the metabotropic glutamate receptor subtype 2 (mGlu2) . mGlu2 is a G-protein-coupled receptor involved in the physiopathology of several major mental disorders and neurodegenerative diseases .
Mode of Action
This compound acts as a negative allosteric modulator on the mGlu2 receptor . Allosteric modulation is a process where ligands enhance or reduce the activity of a receptor through interactions with an allosteric site that is topographically distinct from the orthosteric site . This modulation of mGlu2 activity through targeting the seven-transmembrane (7TM) domain of mGlus may provide an alternative and efficient way to enhance both affinity and selectivity for mGlu2 .
Biochemical Pathways
The mGlu2 receptor is coupled with the Gi/o protein to downregulate cAMP signaling by inhibition of adenylate cyclase (AC) and is involved in neuronal protection from excitotoxicity by negatively regulating glutamate release . The modulation of this pathway by this compound can have significant downstream effects, potentially influencing disease progression in conditions such as drug dependence, chronic pain, anxiety, depression, schizophrenia, Parkinson’s disease (PD), and Alzheimer’s disease (AD) .
Result of Action
The molecular and cellular effects of this compound’s action would be primarily mediated through its modulation of the mGlu2 receptor. By acting as a negative allosteric modulator, it could potentially reduce the activity of this receptor, thereby influencing the biochemical pathways it is involved in . The specific effects would likely depend on the context of the receptor’s role in various physiological and pathological processes.
生化分析
Cellular Effects
The effects of 7-Methylquinoline-2-carbonitrile on cellular processes are profound. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including MCF-7, HCT-116, HepG-2, and A549 . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell proliferation and apoptosis, leading to reduced cell viability and increased cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects. At higher doses, it can cause significant toxic or adverse effects. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases dramatically . These effects include damage to vital organs, disruption of metabolic processes, and increased mortality.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation and degradation. For example, the compound can be hydroxylated at specific positions, leading to the formation of metabolites that are further processed by the body . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm or nucleus . This localization can influence the compound’s activity and function, as well as its overall efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . This localization can enhance the compound’s efficacy and specificity, leading to more targeted effects on cellular processes.
准备方法
The synthesis of 7-Methylquinoline-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 7-methylquinoline with cyanogen bromide under specific conditions . Another method includes the use of microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly . Industrial production methods often involve the use of transition metal-catalyzed reactions or green chemistry protocols to minimize environmental impact .
化学反应分析
7-Methylquinoline-2-carbonitrile undergoes various chemical reactions, including:
科学研究应用
7-Methylquinoline-2-carbonitrile has a wide range of applications in scientific research:
相似化合物的比较
7-Methylquinoline-2-carbonitrile can be compared with other quinoline derivatives such as:
Quinoline: The parent compound, which serves as the basis for many derivatives with diverse biological activities.
Chloroquine: An antimalarial drug that shares a similar quinoline structure but with different substituents.
Quinine: Another antimalarial agent with a quinoline core, known for its historical use in treating malaria.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
属性
IUPAC Name |
7-methylquinoline-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-2-3-9-4-5-10(7-12)13-11(9)6-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQXTWSOYVNIIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-[(Dipropylamino)methyl]benzoic acid hydrochloride](/img/structure/B3116895.png)



![1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B3116915.png)
![4-Azatricyclo[4.2.1.0~3,7~]nonan-2-ol hydrochloride](/img/structure/B3116924.png)
